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molecular formula C10H6ClN3 B232423 2-[(4-Chloroanilino)methylene]malononitrile

2-[(4-Chloroanilino)methylene]malononitrile

Cat. No. B232423
M. Wt: 203.63 g/mol
InChI Key: DGKYZPCAMBEDET-UHFFFAOYSA-N
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Patent
US07528140B2

Procedure details

{[(4-Chlorophenyl)amino]methylene}methane-1,1-dicarbonitrile was synthesized in the same manner using (ethoxymethylene)methane-1,1-dicarbonitrile and 4-chloroaniline. The NMR data for this compound are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>>[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH:15][CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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